1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine

Catalog No.
S1663718
CAS No.
667912-03-0
M.F
C11H15FN2O2S
M. Wt
258.31g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine

CAS Number

667912-03-0

Product Name

1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine

IUPAC Name

1-(3-fluorophenyl)sulfonyl-4-methylpiperazine

Molecular Formula

C11H15FN2O2S

Molecular Weight

258.31g/mol

InChI

InChI=1S/C11H15FN2O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3

InChI Key

XISZKCFQQNUFOI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F

Radioligand for 5-HT6 Receptor Imaging:

1-(3-Fluorophenyl)sulfonyl-4-methylpiperazine (1-(3-F-Ph)SO2-4-MP) has been investigated as a radioligand for imaging the serotonin 5-HT6 receptor in the brain using positron emission tomography (PET) []. This receptor is a G protein-coupled receptor (GPCR) involved in various physiological and neurological processes, and its dysfunction is linked to several psychiatric disorders like anxiety and depression [].

Studies have shown that 1-(3-F-Ph)SO2-4-MP exhibits good binding affinity and selectivity for the 5-HT6 receptor in vitro and in vivo []. However, further research is needed to fully evaluate its potential as a PET radioligand for clinical applications.

Potential Therapeutic Agent:

Due to its interaction with the 5-HT6 receptor, 1-(3-F-Ph)SO2-4-MP has also been explored as a potential therapeutic agent for various neurological and psychiatric disorders [, ]. However, these investigations are primarily in pre-clinical stages, and further research is necessary to determine its efficacy and safety in humans.

1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a sulfonyl group and a fluorophenyl moiety. Its molecular formula is C10H13FN2O2S, and it is often represented by its CAS number 743441-88-5 . The presence of the fluorine atom enhances its biological activity, making it a subject of interest in medicinal chemistry.

There is no current information available regarding the specific mechanism of action of 1-(3-F-Ph)SO2-4-MePip. Similar compounds containing a sulfonyl and piperazine group have been investigated for various biological activities, including enzyme inhibition and modulation of ion channels [, ]. However, more research is needed to determine if 1-(3-F-Ph)SO2-4-MePip possesses similar properties.

Typical for sulfonamides and piperazines. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles under appropriate conditions.
  • Acylation Reactions: The piperazine nitrogen can undergo acylation, leading to derivatives with varied biological properties.
  • Reduction Reactions: Potential reduction of the sulfonyl group to form different functional groups.

These reactions are crucial for modifying the compound to enhance its efficacy or tailor its properties for specific applications.

1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine exhibits significant biological activity, particularly in the field of pharmacology. It has been studied for its potential as an anti-cancer agent and as a modulator of various biological pathways. The fluorine substitution is known to improve the compound's binding affinity to target enzymes and receptors, enhancing its therapeutic potential .

In vitro studies have indicated that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in drug development.

The synthesis of 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine typically involves several steps:

  • Formation of the Piperazine Ring: Starting from readily available piperazine derivatives.
  • Sulfonylation: Reaction with a suitable sulfonyl chloride (e.g., 3-fluorobenzenesulfonyl chloride) under basic conditions to introduce the sulfonyl group.
  • Purification: The product is purified through recrystallization or chromatography.

This multi-step synthesis highlights the versatility and complexity involved in creating functionalized piperazine derivatives.

1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine has various applications, including:

  • Pharmaceutical Development: As a potential drug candidate for treating cancer and other diseases.
  • Chemical Research: Used as a building block in synthesizing more complex molecules.
  • Biochemical Studies: Investigated for its interactions with biological targets, providing insights into drug design and mechanism of action.

Interaction studies have shown that 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine interacts with various biological targets, including kinases and receptors involved in cancer progression. These interactions are critical for understanding its mechanism of action and optimizing its pharmacological profile. Studies have indicated that compounds with similar structures can exhibit varying degrees of selectivity towards specific targets, influencing their therapeutic efficacy .

Several compounds share structural similarities with 1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1-(4-Methylphenyl)sulfonyl)-4-methylpiperazineSimilar piperazine structure but different aryl groupDifferent biological activity profile
1-(2-Fluorophenyl)sulfonyl)-4-methylpiperazineFluorine at different position on phenylVarying selectivity towards targets
1-(3-Chlorophenyl)sulfonyl)-4-methylpiperazineChlorine instead of fluorinePotentially different metabolic pathways

These comparisons illustrate how subtle changes in structure can lead to significant differences in biological activity and pharmacological properties.

1-((3-Fluorophenyl)sulfonyl)-4-methylpiperazine is a fluorinated sulfonyl piperazine derivative with systematic IUPAC name 1-(3-fluorobenzenesulfonyl)-4-methylpiperazine. Its molecular formula is C₁₁H₁₅FN₂O₂S, corresponding to a molecular weight of 258.31 g/mol. The compound’s structural uniqueness arises from three key components:

  • A piperazine ring substituted with a methyl group at the 4-position
  • A sulfonyl (-SO₂-) bridge
  • A 3-fluorophenyl aromatic system

Critical identifiers include:

PropertyValue
CAS Registry Number667912-03-0
SMILESCN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F
InChIKeyXISZKCFQQNUFOI-UHFFFAOYSA-N
XLogP31.2 (predicted)

The sulfonyl group confers polarity and hydrogen-bonding capacity, while the fluorine atom modulates electronic properties.

Historical Context in Organofluorine Chemistry

Organofluorine chemistry emerged in the 19th century with Alexandre Borodin’s pioneering halogen-exchange reactions (1862). The development of 1-((3-fluorophenyl)sulfonyl)-4-methylpiperazine represents a modern iteration of three key historical trends:

  • Fluorine substitution strategies: Building on Swarts’ 1898 fluorination methods using SbF₃
  • Sulfonation techniques: Refining diazo-coupling approaches first demonstrated by Schmitt (1870)
  • Piperazine functionalization: Leveraging heterocyclic chemistry advancements from mid-20th century pharmaceutical research

The compound exemplifies contemporary applications of electrophilic fluorination and directed sulfonation, enabled by 21st-century catalytic methods. Its synthesis likely employs potassium fluoride-mediated halogen exchange or palladium-catalyzed coupling, reflecting methods optimized post-2000.

Significance in Sulfonyl Piperazine Research

This derivative occupies a critical niche in medicinal chemistry due to:

Structural advantages:

  • Sulfonyl group: Enhances target binding through polar interactions with enzyme active sites
  • 3-Fluorophenyl moiety: Improves metabolic stability versus non-fluorinated analogs
  • Methylpiperazine: Optimizes pharmacokinetic properties by balancing lipophilicity and solubility

Recent studies demonstrate its utility as:

  • Enzyme inhibitors: Particularly against lipid A biosynthesis enzyme LpxH in Gram-negative bacteria
  • CNS drug candidates: Structural analogs show blood-brain barrier penetration in preclinical models
  • Anticancer scaffolds: Sulfonyl piperazines inhibit protein kinases via allosteric modulation

Comparative analysis with unfluorinated analogs shows 20-50× potency enhancement in bacterial growth inhibition assays.

Position within Aryl Sulfonyl Derivatives Family

The compound belongs to a broader class of N-sulfonylpiperazine aryl derivatives, distinguished by:

Derivative ClassKey Structural FeatureExample Compound
3-Fluorophenyl sulfonylMeta-fluoro substitutionTarget compound (667912-03-0)
4-Fluorophenyl sulfonylPara-fluoro substitution125926-53-6
DichlorofluorophenylMultiple halogen substitutions613657-40-2
Heteroaromatic sulfonylFuran/pyridine rings18826397

Key structure-activity relationships:

  • Meta-fluoro substitution (as in 667912-03-0) improves target selectivity versus para-substituted analogs in kinase inhibition assays
  • Methylpiperazine derivatives exhibit 3-5× greater metabolic stability than ethyl or propyl variants
  • Sulfonyl bridge geometry directly correlates with bacterial LpxH inhibition (IC₅₀ = 0.8 μM vs 4.2 μM for carbonyl analogs)

Electronic effects of the 3-fluorine atom create a dipole moment (calculated μ = 2.1 D) that enhances interactions with cationic enzyme residues. This characteristic differentiates it from non-fluorinated sulfonylpiperazines, which show weaker target engagement.

XLogP3

1

Dates

Modify: 2023-08-15

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